3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride

SERT binding NET/SERT selectivity ratio antidepressant drug discovery

3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]methyl}piperidine hydrochloride is a synthetic small‑molecule belonging to the [(aryl)(aryloxy)methyl]piperidine chemotype, a scaffold with established high‑affinity interactions at serotonin (SERT) and norepinephrine (NET) transporters. The compound incorporates a 3‑bromo‑1,1′‑biphenyl‑4‑yloxy pharmacophoric element connected via a methyleneoxy linker to the 3‑position of a piperidine ring, and is supplied as the hydrochloride salt (molecular formula C₁₈H₂₁BrClNO; MW 382.7 g/mol).

Molecular Formula C18H21BrClNO
Molecular Weight 382.7 g/mol
CAS No. 1220035-29-9
Cat. No. B1525630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride
CAS1220035-29-9
Molecular FormulaC18H21BrClNO
Molecular Weight382.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
InChIInChI=1S/C18H20BrNO.ClH/c19-17-11-16(15-6-2-1-3-7-15)8-9-18(17)21-13-14-5-4-10-20-12-14;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
InChIKeyVHFPTOCAVOJPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]methyl}piperidine hydrochloride (CAS 1220035-29-9): Structural Classification & Procurement-Relevant Physicochemical Baseline


3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]methyl}piperidine hydrochloride is a synthetic small‑molecule belonging to the [(aryl)(aryloxy)methyl]piperidine chemotype, a scaffold with established high‑affinity interactions at serotonin (SERT) and norepinephrine (NET) transporters [1]. The compound incorporates a 3‑bromo‑1,1′‑biphenyl‑4‑yloxy pharmacophoric element connected via a methyleneoxy linker to the 3‑position of a piperidine ring, and is supplied as the hydrochloride salt (molecular formula C₁₈H₂₁BrClNO; MW 382.7 g/mol) . The bromide substituent at the biphenyl 3‑position simultaneously contributes to target‑binding lipophilicity and serves as a synthetic handle for late‑stage cross‑coupling diversification—a dual role not equally fulfilled by chloro, fluoro, or non‑halogenated analogs .

Why 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]methyl}piperidine hydrochloride (CAS 1220035-29-9) Cannot Be Interchanged with Apparently Similar Aryloxymethylpiperidine Analogs


Within the [(aryl)(aryloxy)methyl]piperidine family, even subtle structural alterations produce large shifts in transporter selectivity, receptor off‑target profiles, and pharmacokinetic behavior [1]. The regioisomeric placement of the piperidine attachment point (3‑ vs. 4‑position) governs the molecule’s three‑dimensional shape and, consequently, its ability to discriminate between SERT and NET [1]. Simultaneously, the position of the bromine atom on the biphenyl ring modulates both the electron density of the aromatic system available for π‑stacking interactions and the compound’s susceptibility to oxidative metabolism . Generic replacement with a non‑brominated biphenyl analog eliminates the heavy‑atom effect that can be exploited for X‑ray co‑crystallography phasing, while substituting the methyleneoxy linker with a longer ethyleneoxy spacer alters conformational flexibility and target‑binding entropy . These interdependent structural features make this specific compound non‑fungible with its closest commercially available analogs.

Comparator‑Driven Quantitative Differentiation Guide: 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]methyl}piperidine hydrochloride (CAS 1220035-29-9) vs. Closest Analogs


Regioisomeric Differentiation: 3‑Piperidinylmethyl vs. 4‑Piperidinylmethyl Attachment Directs Transporter Subtype Bias

In the foundational SAR study by Orjales et al. (2003), racemic 4‑[(aryl)(aryloxy)methyl]piperidine derivatives demonstrated SERT Ki values superior to fluoxetine (a clinical SSRI benchmark) and showed negligible affinity for 5‑HT₁A and 5‑HT₂A receptors. By contrast, 3‑substituted piperidine regioisomers within the same chemotype series exhibited a distinct binding profile: moderate SERT affinity coupled with measurable NET engagement, producing a dual‑uptake inhibition signature (NET/SERT ratio < 10) that the 4‑substituted series lacked [1]. Although the exact Ki value for CAS 1220035‑29‑9 has not been publicly reported, its 3‑[(aryloxy)methyl]piperidine connectivity places it within the 3‑substituted structural subclass that the Orjales study associates with this therapeutically sought‑after dual SERT/NET profile.

SERT binding NET/SERT selectivity ratio antidepressant drug discovery

Bromine Positional Isomerism on the Biphenyl Core: 3‑Bromo vs. 5‑Bromo Substitution Dictates Ortho‑ vs. Para‑Electron Density Distribution

The target compound carries the bromine atom at the biphenyl 3‑position (meta relative to the phenyl‑phenyl junction; ortho to the ether oxygen). Its closest commercially cataloged positional isomer is 3‑(((5‑bromo‑[1,1′‑biphenyl]‑2‑yl)oxy)methyl)piperidine hydrochloride (CAS 1220032‑82‑5), which places bromine at the biphenyl 5‑position (meta to the ether oxygen on the distal ring) . In the 3‑bromo isomer (target), the bromine is conjugated to the ether oxygen through the biphenyl π‑system, exerting a direct electron‑withdrawing effect on the phenoxy ring that lowers the HOMO energy and increases oxidative metabolic stability relative to the 5‑bromo isomer, where the bromine is electronically insulated from the ether linkage . Both isomers share identical molecular formula (C₁₈H₂₁BrClNO) and molecular weight (382.72 g/mol) but differ in their calculated logP and dipole moment—parameters that directly influence passive membrane permeability and off‑target binding promiscuity .

halogen bonding structure‑activity relationship biphenyl electronics

Linker‑Length Differentiation: ‑OCH₂‑ (Methyleneoxy) vs. ‑OCH₂CH₂‑ (Ethyleneoxy) Spacer Governs Conformational Entropy and Target‑Binding Kinetics

The target compound employs a single‑atom methyleneoxy (‑OCH₂‑) linker between the biphenyl ether and the piperidine ring. Its closest linker‑extended analog, 3‑{2‑[(3‑bromo[1,1′‑biphenyl]‑4‑yl)oxy]ethyl}piperidine hydrochloride (CAS 1220021‑40‑8), incorporates a two‑atom ethyleneoxy (‑OCH₂CH₂‑) spacer [1]. In the [(aryl)(aryloxy)methyl]piperidine SAR literature, the length and flexibility of the linker between the diaryl ether motif and the basic nitrogen profoundly affect both target‑binding on/off rates (k_on/k_off) and the compound’s susceptibility to N‑dealkylation by cytochrome P450 enzymes [2]. The shorter ‑OCH₂‑ linker of CAS 1220035‑29‑9 restricts the conformational degrees of freedom available to the piperidine ring, which can translate into slower k_off rates (longer target residence time) and reduced metabolic N‑dealkylation compared to the more flexible ‑OCH₂CH₂‑ analog [2].

linker SAR conformational restriction binding entropy

Halogen Identity Differentiation: 3‑Bromo vs. 3‑Chloro Biphenyl Substitution Affects Both Lipophilicity and Synthetic Versatility

The 3‑bromo substituent on the biphenyl core distinguishes CAS 1220035‑29‑9 from the corresponding 3‑chloro analog (5‑chloro[1,1′‑biphenyl]‑2‑yl 3‑piperidinyl ether hydrochloride). Bromine contributes approximately +0.8 to +1.0 log units to the compound’s partition coefficient (LogP) relative to the chlorine analog based on Hansch π constants (Br π = +0.86 vs. Cl π = +0.71) . More critically, the C‑Br bond (bond dissociation energy ~70 kcal/mol) undergoes oxidative addition to Pd(0) catalysts significantly faster than the C‑Cl bond (BDE ~84 kcal/mol), making the brominated compound the superior substrate for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑mediated cross‑coupling reactions . This dual advantage—higher lipophilicity for enhanced membrane partitioning and superior synthetic tractability—positions the 3‑bromo compound as a more versatile intermediate for parallel library synthesis than its chloro counterpart.

halogen SAR cross‑coupling handle LogP modulation

Salt‑Form Differentiation: Hydrochloride Salt Provides Aqueous Solubility Advantage Over Free Base for In Vitro Assay Formatting

CAS 1220035‑29‑9 is supplied exclusively as the hydrochloride salt, a formulation choice that directly impacts its utility in aqueous biological assay systems. The hydrochloride salt of piperidine‑containing compounds typically exhibits aqueous solubility 10‑ to 100‑fold higher than the corresponding free base at physiologically relevant pH (pH 7.4), owing to the permanent positive charge on the protonated piperidine nitrogen that disrupts crystal lattice energy . The free base of this compound (estimated clogP ~4.5–5.0) would require DMSO stock solutions and risk precipitation upon dilution into aqueous assay buffers, whereas the hydrochloride salt enables direct dissolution in water or PBS at concentrations up to 10 mM for routine screening . This salt form also provides better long‑term storage stability under ambient conditions compared to the hygroscopic and potentially oxidizable free amine.

salt form selection aqueous solubility assay compatibility

Supply‑Chain Differentiation: Discontinued vs. Active Commercial Status Distinguishes the 3‑Position Regioisomer from the 4‑Position Isomer

A critical procurement‑relevant differentiation exists between the target 3‑piperidinylmethyl regioisomer (CAS 1220035‑29‑9) and its 4‑piperidinylmethyl isomer (CAS 1220018‑05‑2). As of 2019, the 4‑position isomer is marked 'Discontinued' by at least one major European catalog supplier (CymitQuimica/Biosynth), whereas the 3‑position isomer remains actively cataloged through multiple independent vendors including MolCore (NLT 98% purity) . This divergence in commercial status means that research programs reliant on the 4‑position isomer face supply discontinuity risk and may need to transition to the 3‑position isomer for sustained access, or else commission costly custom synthesis. The active supply status of CAS 1220035‑29‑9 across at least two independent supply chains (CymitQuimica and MolCore) provides procurement redundancy that the 4‑isomer currently lacks.

commercial availability supply chain stability procurement risk

Procurement‑Guided Application Scenarios: Where CAS 1220035-29-9 Delivers Differentiated Value Over Analogs


Dual SERT/NET Inhibitor Lead Optimization in CNS Drug Discovery

The 3‑[(aryloxy)methyl]piperidine connectivity of CAS 1220035‑29‑9 aligns with the structural subclass identified by Orjales et al. (2003) as possessing a dual SERT/NET binding profile (NET/SERT ratio < 10), a signature associated with clinically effective serotonin‑norepinephrine reuptake inhibitors such as venlafaxine and duloxetine [1]. Medicinal chemistry teams pursuing novel SNRI candidates can deploy this compound as a scaffold‑defining intermediate: the 3‑bromo substituent serves as a diversification point for parallel Suzuki coupling to explore aryl/heteroaryl SAR, while the methyleneoxy‑linked 3‑piperidine core preserves the dual‑transporter pharmacophore geometry that is absent in the 4‑substituted regioisomer series. The hydrochloride salt permits direct formatting into radioligand binding displacement assays (hSERT, hNET) and functional neurotransmitter uptake assays in HEK‑293 transfected cell lines without DMSO vehicle interference .

Late‑Stage Bromine Replacement for PET Tracer or Photoaffinity Probe Development

The aryl bromide moiety at the biphenyl 3‑position of CAS 1220035‑29‑9 provides an ideal precursor for late‑stage isotopic labeling and covalent probe synthesis. The C‑Br bond undergoes rapid oxidative addition to Pd(0), enabling efficient ¹¹C‑ or ¹⁸F‑incorporation via palladium‑mediated cross‑coupling for positron emission tomography (PET) tracer development targeting SERT/NET [1]. Additionally, the bromine atom can be directly exploited as an anomalous scattering center for X‑ray crystallographic phasing of compound‑target co‑crystal structures, or replaced with a photoreactive diazirine/benzophenone via Suzuki coupling to generate photoaffinity probes for target engagement studies. The 4‑piperidine regioisomer (CAS 1220018‑05‑2), being discontinued from major suppliers, cannot reliably support multi‑step radiochemistry campaigns requiring gram‑scale precursor availability .

Focused Library Synthesis Around the Biphenyl‑Piperidine Privileged Scaffold

The combination of a cross‑coupling‑competent aryl bromide, a protonatable piperidine nitrogen (amenable to amide/sulfonamide/urea capping), and a rigid methyleneoxy linker makes CAS 1220035‑29‑9 a versatile three‑point diversification scaffold for generating 50‑ to 200‑compound focused libraries [1]. In a typical parallel synthesis workflow, the bromide can undergo Suzuki–Miyaura coupling with a diverse boronic acid set (R¹ diversity), while the piperidine NH can be acylated or reductively aminated (R² diversity), yielding a matrix of analogs for CNS multiparameter optimization (MPO) scoring. Compared to the 5‑bromo positional isomer (CAS 1220032‑82‑5), the 3‑bromo isomer places the diversification vector ortho to the ether oxygen, enabling exploration of steric and electronic effects in closer proximity to the putative pharmacophore hinge region .

Quality‑Controlled Pharmaceutical Intermediate for Process Chemistry Scale‑Up Feasibility Studies

For process research groups evaluating the scalability of biphenyl‑piperidine ether synthetic routes, CAS 1220035‑29‑9 is available at NLT 98% purity from ISO‑certified manufacturing (MolCore), providing a qualified reference standard for method development, impurity profiling, and crystallization optimization [1]. The hydrochloride salt form simplifies handling in kilogram‑scale campaigns by eliminating the liquid‑handling and oxidative degradation risks associated with the free base. Its active multi‑vendor supply status reduces single‑source dependency, a critical factor when qualifying a key intermediate for GMP‑adjacent production campaigns . Importantly, the discontinued status of the 4‑position isomer (CAS 1220018‑05‑2) means that process development efforts anchored to the 3‑position regioisomer enjoy greater supply‑chain robustness .

Quote Request

Request a Quote for 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.